molecular formula C13H17NO4S B8679917 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid

(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid

Cat. No.: B8679917
M. Wt: 283.35 g/mol
InChI Key: HCJFVQQLIWBSLC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid is a leucine derivative. It is a compound of interest in various scientific fields due to its unique structural properties and potential applications in research and industry. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of leucine with a benzyloxycarbonyl groupThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, deprotected amino acids, and substituted derivatives of the original compound .

Scientific Research Applications

®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group during synthesis, allowing selective reactions at other sites. The mercapto group can form disulfide bonds, which are crucial in protein folding and stability. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both the benzyloxycarbonyl and mercapto groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2R)-3-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylbutanoic acid

InChI

InChI=1S/C13H17NO4S/c1-13(2,19)10(11(15)16)14-12(17)18-8-9-6-4-3-5-7-9/h3-7,10,19H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m1/s1

InChI Key

HCJFVQQLIWBSLC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)S

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

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